molecular formula C18H19F2N3O4S B2591086 N-(3,4-difluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251676-40-0

N-(3,4-difluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2591086
CAS No.: 1251676-40-0
M. Wt: 411.42
InChI Key: XSJLAQAGVXNFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Difluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic small molecule featuring a 1,2-dihydropyridinone core substituted with a piperidine-sulfonyl group at position 5 and an acetamide side chain linked to a 3,4-difluorophenyl moiety. The dihydropyridinone scaffold is a versatile pharmacophore known for its conformational flexibility and hydrogen-bonding capabilities, while the piperidine-sulfonyl group introduces strong electron-withdrawing and hydrogen-bond acceptor properties. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonyl groups and aromatic interactions .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O4S/c19-15-6-4-13(10-16(15)20)21-17(24)12-22-11-14(5-7-18(22)25)28(26,27)23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9,12H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJLAQAGVXNFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps, including the formation of the dihydropyridinyl acetamide core, followed by the introduction of the difluorophenyl and piperidine sulfonyl groups. Common synthetic routes may involve:

    Formation of the Dihydropyridinyl Acetamide Core: This step often involves the condensation of appropriate starting materials under controlled conditions.

    Introduction of the Difluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Piperidine Sulfonyl Group: This step may involve sulfonylation reactions using suitable sulfonylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Dichlorophenyl Acetamide Derivatives

The compound 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () shares structural similarities with the target molecule, including an acetamide linker and aromatic substitution. Key differences include:

  • Substituents : Chlorine atoms at the 3,4-positions instead of fluorine. Chlorine’s larger atomic radius and lower electronegativity reduce electronic effects but increase steric hindrance and lipophilicity.
  • Core Structure: A dihydro-pyrazol ring instead of dihydropyridinone. The pyrazol ring’s rigidity may limit conformational flexibility compared to the partially saturated pyridinone system.
  • Crystallographic Behavior : Three distinct conformers in the asymmetric unit, forming hydrogen-bonded dimers (R22(10) type). This contrasts with the target compound’s uncharacterized packing, though the sulfonyl group likely promotes stronger intermolecular interactions .

Thieno-Pyrimidinone Derivatives

Compounds like N-(2,4-difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide () differ in:

  • Heterocyclic Core: A thieno-pyrimidinone system replaces dihydropyridinone. The sulfur-containing thiophene ring increases lipophilicity and may alter metabolic pathways.
  • Functional Groups: A thioether (-S-) linkage instead of a sulfonyl (-SO2-) group.

Pharmacological Implications

Electronic and Steric Effects

  • Fluorine vs. Chlorine : The target compound’s 3,4-difluorophenyl group offers higher electronegativity and reduced steric bulk compared to dichlorophenyl analogs, favoring tighter binding to electron-rich enzymatic pockets.
  • Sulfonyl vs. Thioether : The piperidine-sulfonyl group enhances solubility and hydrogen-bonding capacity, making the target compound more suitable for hydrophilic targets like kinases or proteases. Thioether-containing analogs () may excel in hydrophobic environments, such as membrane-bound receptors .

Conformational Flexibility

However, excessive flexibility could reduce selectivity .

Comparative Data Table

Compound Name Core Structure Substituents Key Functional Groups Crystallographic Features Pharmacological Implications
Target Compound 1,2-Dihydropyridin-1-yl 3,4-Difluorophenyl, piperidine-sulfonyl Acetamide, sulfonyl Undocumented (likely strong H-bonding) High solubility, strong target affinity
Dichlorophenyl Analog () 2,3-Dihydro-1H-pyrazol-4-yl 3,4-Dichlorophenyl Acetamide, dichloro Three conformers, R22(10) dimers Lower solubility, variable H-bonding
Thieno-Pyrimidinone Analog () Thieno[2,3-d]pyrimidin-4(3H)-one 2,4-Difluorophenyl, ethyl, methyl Thioether, thieno-pyrimidinone Undocumented High lipophilicity, metabolic stability

Biological Activity

N-(3,4-difluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of sulfonamide derivatives, characterized by the presence of a sulfonyl group attached to a piperidine ring. Its chemical structure features:

  • Molecular Formula : C18H20F2N3O3S
  • Molecular Weight : 409.43 g/mol
  • CAS Number : 1251593-55-1

The structural complexity suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The piperidine sulfonamide moiety may inhibit specific enzymes by mimicking substrate structures or blocking active sites. This is similar to other sulfonamide compounds known for their antibacterial and anti-inflammatory properties .

Antibacterial Activity

Preliminary studies suggest that compounds structurally related to this compound exhibit moderate to strong antibacterial activity. For instance, related piperidine derivatives have shown effectiveness against Salmonella typhi and Bacillus subtilis, indicating potential applications in treating bacterial infections .

Enzyme Inhibition Studies

Research indicates that derivatives of this compound may act as inhibitors of acetylcholinesterase (AChE) and urease. For example, compounds with similar piperidine and sulfonamide structures have demonstrated strong inhibitory effects on urease with IC50 values significantly lower than reference standards . This suggests that this compound could be explored for its potential in enzyme inhibition therapies.

Study on Antibacterial and Enzyme Inhibition

A study synthesized a range of piperidine-based compounds and evaluated their biological activities. The findings highlighted several compounds with strong AChE inhibitory activity and moderate antibacterial effects. Notably, some derivatives exhibited IC50 values as low as 0.63 µM against AChE, suggesting significant potential for therapeutic applications in neurodegenerative diseases .

CompoundAChE IC50 (µM)Urease IC50 (µM)
Compound 7l0.63 ± 0.0016.28 ± 0.003
Compound 7m0.63 ± 0.0012.39 ± 0.005
Compound 7n2.17 ± 0.0061.13 ± 0.003

These results underscore the importance of structural modifications in enhancing biological activity.

Q & A

Q. What are the key steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including sulfonylation of the piperidine moiety and subsequent coupling with the difluorophenyl acetamide group. Optimal conditions include using polar aprotic solvents (e.g., DMF or dichloromethane), bases like potassium carbonate or triethylamine, and temperatures between 50–80°C. Purification via column chromatography or recrystallization ensures high yield and purity. Critical intermediates should be validated with thin-layer chromatography (TLC) .

Q. Which spectroscopic methods confirm the compound’s structural integrity?

¹H and ¹³C NMR are essential for verifying functional groups (e.g., sulfonyl, dihydropyridinone). Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves stereochemical details. For ambiguous signals, 2D NMR techniques (e.g., HSQC, COSY) can clarify spin-spin coupling patterns .

Q. How can researchers mitigate common synthetic impurities?

By-products often arise from incomplete sulfonylation or side reactions during coupling. Strategies include optimizing stoichiometry (e.g., 1.2–1.5 equivalents of sulfonyl chloride), using excess coupling agents, and employing reverse-phase HPLC for purification. Monitoring reaction progress via TLC or LC-MS minimizes impurities .

Q. What solvents and catalysts are effective for the critical coupling step?

Polar aprotic solvents (DMF, dichloromethane) enhance nucleophilic reactivity. Catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Pd-based systems facilitate amide bond formation. Bases such as triethylamine neutralize acidic by-products .

Advanced Questions

Q. How can NMR data discrepancies between experimental and computational predictions be resolved?

Adjust computational parameters (e.g., solvent models in DFT simulations) to account for dielectric effects. Isotopic labeling (e.g., ¹⁵N or ¹³C) and variable-temperature NMR experiments can distinguish dynamic conformational changes from static structural errors .

Q. What methodologies elucidate the compound’s mechanism of enzyme inhibition?

Enzyme kinetics (e.g., IC₅₀, Ki determination) combined with X-ray co-crystallization or cryo-EM reveals binding modes. Molecular docking simulations (using AutoDock Vina) predict interaction hotspots, validated by site-directed mutagenesis of target residues .

Q. How does the sulfonyl group influence pharmacokinetic properties?

The sulfonyl group enhances solubility but may reduce membrane permeability. Assess logP via shake-flask assays, Caco-2 cell permeability studies, and molecular dynamics simulations to evaluate lipid bilayer interactions. Metabolite profiling (LC-MS) identifies sulfone oxidation products .

Q. How are conflicting in vitro and in vivo bioactivity data reconciled?

Perform ADME studies to assess bioavailability differences. Metabolite identification (via LC-HRMS) and pharmacokinetic/pharmacodynamic (PK/PD) modeling distinguish prodrug activation from direct target engagement. In vivo efficacy studies in disease models validate therapeutic relevance .

Q. What computational models predict reactivity in nucleophilic environments?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. Molecular dynamics simulations model solvent effects on transition states, while QM/MM hybrid methods refine reaction pathways .

Q. How is the compound’s interaction with biological membranes assessed?

Surface plasmon resonance (SPR) measures binding kinetics to membrane-embedded targets. Fluorescence anisotropy assays track changes in membrane fluidity, and confocal microscopy visualizes cellular uptake using fluorescent analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.